molecular formula C13H21NO B3003886 N-Spiro[4.5]decan-10-ylprop-2-enamide CAS No. 1874230-37-1

N-Spiro[4.5]decan-10-ylprop-2-enamide

Cat. No.: B3003886
CAS No.: 1874230-37-1
M. Wt: 207.317
InChI Key: OYJRQALKYGLQFC-UHFFFAOYSA-N
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Description

N-Spiro[4.5]decan-10-ylprop-2-enamide is a compound that features a spirocyclic structure, which is characterized by two rings sharing a single atom. This unique structural motif is often found in natural products and synthetic compounds with significant biological activity. The spiro[4.5]decan-10-yl group is attached to a prop-2-enamide moiety, making this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Spiro[4One common method involves the use of ene-vinylidenecyclopropanes, which undergo Rh(I)-catalyzed dimerization to form the spiro[4.5]decane skeleton . This reaction is notable for its mild conditions and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for N-Spiro[4The use of flow chemistry and automation could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Spiro[4.5]decan-10-ylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

N-spiro[4.5]decan-10-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-12(15)14-11-7-3-4-8-13(11)9-5-6-10-13/h2,11H,1,3-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJRQALKYGLQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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